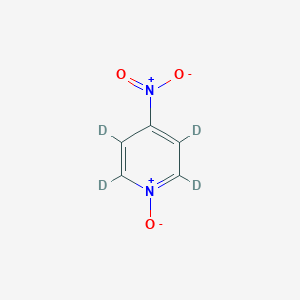

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

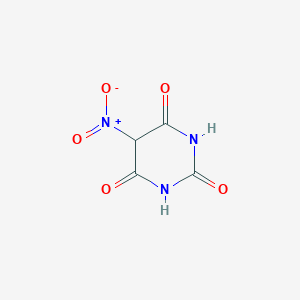

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is the isotope labelled analog of 4-Nitropyridine N-Oxide . It’s the N-oxide derivative of a nitrated pyridine that has been shown to inhibit Na,K-ATPase activity . It is also a quorum sensing inhibitor .

Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is C5D4N2O3 . The molecular weight is 144.1215 . Further details about the molecular structure are not available in the search results.properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNNAKAVAHBNK-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1[N+](=O)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1[N+](=O)[O-])[2H])[2H])[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium | |

Q & A

Q1: How does deuterium substitution affect the vibrational frequencies in 4-nitropyridine N-oxide, as observed in the study?

A1: The study utilizes 4-nitropyridine-d4-N-oxide (NPO-d4) to investigate the impact of deuterium substitution on vibrational frequencies. According to the research, the Teller-Redlich product rule was employed to assign the vibrations of NPO-d4 []. This rule helps predict the frequency shifts caused by isotopic substitution, confirming the assignments made for the normal and deuterated molecules. The paper mentions observing "significant dynamic couplings, up to 13 cm−1" for some vibrations []. This suggests that deuterium substitution not only shifts frequencies but also influences the coupling between different vibrational modes within the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.